Psychosine
Overview
Description
Mechanism of Action
Target of Action
Psychosine primarily targets an orphan G protein-coupled receptor known as T cell death-associated gene 8 . This receptor is specifically activated by this compound .
Mode of Action
This compound interacts with its target receptor, leading to a series of cellular changes. The mode of cell death induced by this compound is apoptotic, as revealed by different apoptotic markers such as TUNEL, DNA fragmentation, and caspase cleavage/activation . This compound directly affects the mitochondria as revealed by the activation of caspase 9 .
Biochemical Pathways
This compound’s action is redox sensitive, as measured by changes in mitochondrial membrane potential . It leads to the up-regulation of the c-jun/c-jun N-terminal kinase pathway, inducing AP-1 . At the same time, this compound also down-regulates the lipopolysaccharide-induced NF-jB trans-activation . These observations indicate that the mechanism of action of this compound is through the up-regulation of AP-1, a pro-apoptotic pathway, as well as through the down-regulation of the NF-jB pathway, an antiapoptotic pathway .
Pharmacokinetics
Research has shown that nanoparticles can prevent the cytotoxicity caused by this compound in cultured human astrocytes in vitro . This suggests that nanoparticle size and PDI augmented while the electrostatic charges of the surface decreased, suggesting a direct interaction between this compound and the nanoparticles .
Result of Action
The accumulation of this compound leads to apoptosis of oligodendrocytes and the formation of globoid cells . This results in progressive demyelination and the existence of large, multinuclear (globoid) cells derived from perivascular microglia .
Action Environment
The action of this compound is influenced by the environment within the cell. For instance, the action of this compound is redox sensitive . This suggests that the redox state of the cell can influence the action of this compound. Additionally, the presence of nanoparticles can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Psychosine is involved in various biochemical reactions, primarily due to its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is galactosylceramidase. In the absence of this enzyme, this compound accumulates, leading to its cytotoxic effects . This compound also interacts with protein kinase C, inhibiting its translocation to the plasma membrane, which disrupts normal cellular signaling . Additionally, this compound has been shown to localize to lipid rafts, altering membrane architecture and affecting membrane-bound proteins .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In oligodendrocytes, this compound accumulation leads to progressive demyelination, a hallmark of Krabbe disease . This compound induces cell death in a wide variety of cell types, including neurons and glial cells . This compound disrupts cell signaling pathways, including those involving protein kinase C and sphingosine-1-phosphate, leading to altered gene expression and cellular metabolism . The accumulation of this compound also triggers neuroinflammation and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits protein kinase C, preventing its activation and subsequent signaling . This compound also disrupts lipid rafts, which are crucial for the proper functioning of membrane-bound receptors and signaling molecules . This disruption leads to altered membrane fluidity and stability, contributing to its cytotoxic effects. Additionally, this compound has been shown to activate G protein-coupled receptor 65, leading to increased intracellular cyclic adenosine monophosphate levels and inhibition of osteoclastogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade under certain conditions, leading to variations in its cytotoxic effects . Long-term studies have shown that this compound accumulation leads to progressive cellular dysfunction and death, particularly in oligodendrocytes . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, including demyelination and neuroinflammation, become more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild cellular stress and inflammation . At higher doses, this compound causes significant cytotoxicity, leading to extensive demyelination and neurodegeneration . Threshold effects have been observed, where a critical concentration of this compound is required to trigger its cytotoxic effects . High doses of this compound can also lead to toxic effects, including severe neuroinflammation and cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It is synthesized from galactosylceramide by the action of galactosylceramidase . In the absence of this enzyme, this compound accumulates, leading to its cytotoxic effects . This compound also interacts with various enzymes and cofactors involved in sphingolipid metabolism, affecting metabolic flux and metabolite levels . Additionally, this compound inhibits protein kinase C, further disrupting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters or through passive diffusion . This compound tends to accumulate in lipid rafts, where it disrupts membrane architecture and affects the localization of membrane-bound proteins . This accumulation can lead to localized cytotoxic effects, particularly in the nervous system .
Subcellular Localization
This compound is primarily localized to lipid rafts within the cell membrane . This subcellular localization is crucial for its activity, as it disrupts the normal functioning of membrane-bound receptors and signaling molecules . This compound can also be found in other cellular compartments, including lysosomes and mitochondria, where it exerts its cytotoxic effects . The targeting of this compound to specific subcellular compartments is influenced by various factors, including its chemical structure and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Psychosine can be synthesized from cerebrosides through a series of chemical reactions. One common method involves refluxing cerebrosides with butanol and aqueous potassium hydroxide. The potassium hydroxide is then removed, and the fatty acids are extracted using hexane . The resulting product is purified through a series of solvent partitions and chromatographic techniques to yield relatively pure this compound .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited commercial applications and high toxicity. the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Psychosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized sphingosine derivatives, while reduction can yield reduced sphingosine analogs.
Scientific Research Applications
Psychosine has several scientific research applications, particularly in the fields of biology and medicine:
Biomarker for Krabbe Disease: this compound serves as a critical biomarker for the diagnosis and monitoring of Krabbe disease. Elevated levels of this compound in biological samples indicate the presence of this lysosomal storage disorder.
Neuroinflammation and Demyelination Studies: this compound is used in research to study its effects on neuroinflammation and demyelination, which are key features of Krabbe disease.
Drug Delivery Systems: Recent studies have explored the use of nanoparticles to regulate this compound-induced neuroinflammation and demyelination, offering potential therapeutic approaches for demyelinating diseases.
Comparison with Similar Compounds
Psychosine is unique among sphingolipids due to its specific structure and cytotoxic properties. Similar compounds include:
Galactosylceramide: Unlike this compound, galactosylceramide is not cytotoxic and is a normal component of myelin.
Glucosylsphingosine: This compound is structurally similar to this compound but has different biological effects and is associated with Gaucher disease.
Sphingosine: While sphingosine is a precursor to this compound, it does not exhibit the same level of cytotoxicity.
This compound’s unique structure and role in Krabbe disease make it a compound of significant interest in medical research, particularly for understanding and treating neurodegenerative disorders.
Properties
CAS No. |
2238-90-6 |
---|---|
Molecular Formula |
C24H47NO7 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21+,22+,23-,24-/m1/s1 |
InChI Key |
HHJTWTPUPVQKNA-COTUJBGDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Appearance |
Solid powder |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Galactoside, Sphingosine Galactosylsphingosine Psychosine Sphingosine Galactoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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